N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-5-8-16(9-6-14)13-24-11-3-4-18(21(24)26)20(25)23-17-10-7-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBJEKVYLZMWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Meldrum’s Acid-Based Cyclization
The 2-oxo-1,2-dihydropyridine core is synthesized via heterocyclization of aminomethylidene Meldrum’s acid (1 ) with cyanothioacetamide (2 ) in toluene or methanol under basic conditions (KOH or piperidinium acetate). This method yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives in 65–78% yields, confirmed by $$ ^1H $$ NMR and IR spectroscopy.
Reaction conditions :
- Solvent: Toluene or methanol
- Catalyst: Piperidinium acetate (0.1 equiv)
- Temperature: 15–25°C
- Time: 24 hours
Knovenagel Condensation and Cyclization
An alternative route involves a Knovenagel condensation of acetylacetaldehyde dimethyl acetal with malononitrile, followed by acid-catalyzed cyclization. This method produces 3-cyano-4-methyl-2-pyridone, a precursor for further functionalization.
Key steps :
- Knovenagel condensation : Malononitrile reacts with acetylacetaldehyde dimethyl acetal in toluene/methanol with piperidinium acetate (15–25°C, 24 hours).
- Cyclization : Crude intermediates are treated with concentrated sulfuric acid at 50°C for 1.5 hours, yielding 3-cyano-4-methyl-2-pyridone (82% yield).
Regioselective Alkylation at the 1-Position
Benzylation Using 4-Methylbenzyl Chloride
The 1-[(4-methylphenyl)methyl] group is introduced via alkylation of the pyridone nitrogen. Sodium hydride (NaH) in dry tetrahydrofuran (THF) facilitates deprotonation, followed by addition of 4-methylbenzyl chloride at 0–5°C.
Optimized conditions :
- Base: NaH (2.2 equiv)
- Solvent: THF
- Temperature: 0°C → room temperature
- Time: 12 hours
- Yield: 70–75% (isolated via silica gel chromatography)
Alternative Phase-Transfer Catalysis
For scale-up, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) improves efficiency:
- 4-Methylbenzyl bromide (1.5 equiv)
- TBAB (0.1 equiv)
- 50% NaOH (aq), 40°C, 6 hours
- Yield: 68%
Carboxamide Formation at the 3-Position
Acid Chloride Intermediate
The 3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride[(ClCO)$$2$$O].
Procedure :
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1 equiv) is refluxed with SOCl$$_2$$ (5 equiv) in dry dichloromethane for 4 hours.
- Excess SOCl$$_2$$ is removed under reduced pressure.
Coupling with 3-Chloro-4-Methylaniline
The acid chloride reacts with 3-chloro-4-methylaniline in the presence of triethylamine (Et$$_3$$N) to form the carboxamide.
Conditions :
- Solvent: Dry dichloromethane
- Base: Et$$_3$$N (3 equiv)
- Temperature: 0°C → room temperature
- Time: 8 hours
- Yield: 80–85% (recrystallized from ethanol/water)
Integrated Synthetic Workflow
Stepwise Synthesis and Characterization
Comparative Analysis of Methods
- Core formation : Meldrum’s acid route offers higher regioselectivity (>95%) compared to Knovenagel condensation (88%).
- Alkylation : Phase-transfer catalysis reduces reaction time but requires careful pH control.
- Carboxamide yield : Acid chloride method outperforms direct coupling agents like EDCl/HOBt (75% vs. 68%).
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
The Knovenagel method generates 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene as a side product (12–15% yield). Purification via wiped-film evaporation at 109°C/0.1 mmHg minimizes losses.
Chlorine Incorporation
The 3-chloro group on the aniline moiety is introduced prior to coupling via diazotization of 4-methylaniline followed by CuCl-mediated Sandmeyer reaction (89% yield).
Solvent Selection for Carboxamide Coupling
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Dichloromethane balances reactivity and ease of isolation.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Halogen-Substituted Analogs: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Key Differences :
- Halogen Substitution : The bromine atom in the 3-bromo-2-methylphenyl group replaces chlorine in the target compound.
- Crystallographic Similarities : Both compounds are isostructural, forming centrosymmetric dimers via N–H⋯O hydrogen bonds. The dihedral angle between aromatic rings in the bromo analog is 8.38°, consistent with the planar conformation observed in chloro derivatives .
- Impact of Halogen Size: The larger van der Waals radius of bromine (1.85 Å vs.
Table 1: Structural Comparison of Halogenated Analogs
| Property | Target Compound (Cl) | Bromo Analog (Br) |
|---|---|---|
| Halogen Position | 3-chloro-4-methylphenyl | 3-bromo-2-methylphenyl |
| Dihedral Angle (°) | Not explicitly reported | 8.38 |
| Hydrogen Bonding | N–H⋯O (intra-/intermolecular) | N–H⋯O (intra-/intermolecular) |
| Crystallographic System | Likely similar (isostructural) | Monoclinic |
Pyridine-Substituted Analog: 1-[(4-Methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
Key Differences :
- Aromatic Ring Substitution : The 3-chloro-4-methylphenyl group in the target compound is replaced with a pyridin-3-yl group.
- This substitution may improve solubility in polar solvents compared to the chloro-methylphenyl group .
- Conformational Rigidity : The pyridine’s planar structure likely maintains π-conjugation but could alter steric interactions due to lone pair orientation.
Table 2: Comparison with Pyridine-Substituted Analog
| Property | Target Compound | Pyridine-Substituted Analog |
|---|---|---|
| Aromatic Substituent | 3-chloro-4-methylphenyl | Pyridin-3-yl |
| Solubility | Likely lower (hydrophobic Cl/CH₃) | Higher (polar pyridine) |
| Hydrogen Bonding | N–H⋯O | Additional N⋯H interactions |
Complex Heterocyclic Analog: (3R,4R)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Key Differences :
- Core Structure: The dihydropyridine ring is replaced with a tetrahydroisoquinoline core, introducing stereochemistry (R,R configuration) and additional rigidity.
- Substituent Diversity: The presence of cyano (–CN), fluoro (–F), and trifluoroethyl (–CF₂CF₃) groups enhances electronic polarization and metabolic stability. The fluoro and cyano groups may improve binding affinity in biological targets through dipole interactions .
Table 3: Comparison with Tetrahydroisoquinoline Analog
| Property | Target Compound | Tetrahydroisoquinoline Analog |
|---|---|---|
| Core Heterocycle | 1,2-dihydropyridine | Tetrahydroisoquinoline |
| Stereochemistry | None | (3R,4R) |
| Key Substituents | Cl, CH₃ | –CN, –F, –CF₂CF₃ |
| Lipophilicity | Moderate | High (due to –CF₂CF₃) |
Sulfanyl-Containing Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Key Differences :
- Heterocycle Type : A pyrazole ring replaces the dihydropyridine core, reducing π-conjugation and altering hydrogen-bonding capacity.
- Functional Groups : The sulfanyl (–S–) and trifluoromethyl (–CF₃) groups introduce distinct electronic and steric effects. The sulfanyl group may increase susceptibility to oxidative metabolism compared to the target compound’s stable amide linkage .
- Structural Rigidity : The pyrazole’s planar structure may limit conformational flexibility relative to dihydropyridine derivatives.
Biological Activity
N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dihydropyridine core, which is known for its diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C18H20ClN2O2
- Molecular Weight : 334.82 g/mol
- IUPAC Name : this compound
Pharmacological Effects
-
Anticancer Activity :
- The compound has shown promising results in inhibiting tumor growth in various cancer models. For instance, a related dihydropyridine derivative demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration, indicating potential as an anticancer agent .
- Cardiovascular Effects :
-
Neuroprotective Effects :
- Some studies indicate that related compounds may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of Met kinases, which play a crucial role in cell proliferation and survival pathways .
- Calcium Channel Modulation : By interacting with L-type calcium channels, the compound may affect cardiovascular functions and neuronal excitability .
Case Studies and Research Findings
Q & A
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Root Causes :
- Protein flexibility : Static crystal structures miss induced-fit movements (e.g., kinase activation loops) .
- Solvent effects : Explicit water molecules in MD simulations improve binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
